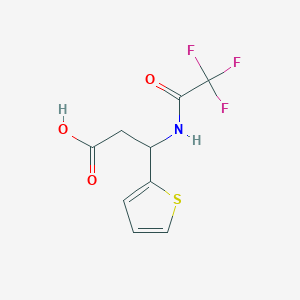
D-Lysine, 5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,6-Diamino-5-fluorohexanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a hexanoic acid backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a hexanoic acid derivative followed by the introduction of amino groups through reductive amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2,6-Diamino-5-fluorohexanoic acid may involve more efficient and scalable processes. These methods could include continuous flow reactors and the use of advanced catalytic systems to optimize the reaction rates and product purity. The industrial synthesis aims to minimize waste and reduce production costs while maintaining high yields.
化学反应分析
Types of Reactions
(2R)-2,6-Diamino-5-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R)-2,6-Diamino-5-fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(2R)-2,6-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(2R)-2,6-Diamino-5-chlorohexanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
(2R)-2,6-Diamino-5-bromohexanoic acid:
Uniqueness
The presence of the fluorine atom in (2R)-2,6-Diamino-5-fluorohexanoic acid imparts unique properties, such as increased stability and altered reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
属性
CAS 编号 |
118101-17-0 |
|---|---|
分子式 |
C6H13FN2O2 |
分子量 |
164.18 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
InChI 键 |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
手性 SMILES |
C(CC(CN)F)[C@H](C(=O)O)N |
规范 SMILES |
C(CC(C(=O)O)N)C(CN)F |
同义词 |
D-Lysine, 5-fluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)





![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester](/img/structure/B52403.png)

